Domperidone

Overview

Description

Domperidone is a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. It is effective in treating nausea, vomiting, and gastrointestinal disorders such as gastroparesis. This compound works by blocking dopamine receptors in the gut and the chemoreceptor trigger zone, which helps to increase gastrointestinal motility and reduce symptoms of nausea .

Mechanism of Action

Target of Action

Domperidone is a dopamine receptor antagonist . It primarily targets dopamine receptors, specifically the D2 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility and the chemoreceptor trigger zone, which is involved in the control of nausea and vomiting .

Mode of Action

This compound interacts with its targets by blocking dopamine receptors . This blockade results in two main actions: a central action on the chemoreceptor trigger zone and a peripheral action on gastrointestinal motility . By blocking dopamine receptors, this compound enhances gastrointestinal peristalsis and lowers the incidence of nausea and vomiting .

Biochemical Pathways

This compound affects the dopaminergic pathways. Stimulation of dopaminergic receptors typically inhibits gastric motility. By antagonizing these receptors, this compound enhances gastric motility and speeds up gastrointestinal peristalsis . This results in improved gastric emptying and reduced symptoms such as post-prandial bloating and pain, premature satiety, nausea, and vomiting .

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed, with peak plasma levels achieved within 30 to 60 minutes . It demonstrates a high plasma protein binding rate of up to 93% . This compound is metabolized in the liver and gut wall during the first-pass effect . The systemic bioavailability after oral administration is 13 to 17% , while it is about 90% after intramuscular administration .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced gastrointestinal peristalsis and reduced incidence of nausea and vomiting . In addition, this compound has been found to inhibit cell proliferation via targeting MEK and CDK4 in esophageal squamous cell carcinoma .

Biochemical Analysis

Biochemical Properties

Domperidone works by blocking the peripheral dopamine receptor, which results in its gastroprokinetic action . It increases gastric peristalsis and antroduodenal coordination to facilitate gastric emptying . The anti-emetic properties of this compound are due to its dopamine (D2) receptor-blocking activity at the chemoreceptor trigger zone (CTZ) .

Cellular Effects

This compound influences cell function by affecting the motor function of the stomach and small intestine, as well as the chemoreceptor trigger zone . It does not have any negative neurological effects like sedation and dystonia due to its very little penetration through the blood-brain barrier .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking dopamine receptors . This blockade speeds gastrointestinal peristalsis and causes prolactin release .

Temporal Effects in Laboratory Settings

This compound has a very good safety profile for long-term oral administration in the prescribed doses . The drug induces cardiac arrest when given intravenously .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in dopamine receptor pathways . It interacts with dopamine receptors and blocks them, which leads to its antiemetic and prokinetic effects .

Transport and Distribution

This compound is a lipophilic drug with a low oral bioavailability and a high rate of first-pass metabolism . To improve its bioavailability when administered orally, its water solubility must be increased and first-pass metabolism must be overcome .

Subcellular Localization

It is known that this compound has very little penetration through the blood-brain barrier, which prevents it from causing negative neurological effects .

Preparation Methods

Domperidone can be synthesized through the coupling reaction of two benzimidazolone derivatives. The synthetic routes involve the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Another route involves the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization. The latter route avoids the production of di-substituted by-products and has higher reaction selectivity .

Industrial production methods for this compound tablets involve direct powder compression of the raw material. The process includes pulverizing the raw material, mixing it with excipients such as carboxymethyl starch sodium, pregelatinized starch, microcrystalline cellulose, and magnesium stearate, and then tabletting the mixture .

Chemical Reactions Analysis

Domperidone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, which are essential in the synthesis of this compound intermediates.

Substitution: Substitution reactions, such as halogenation, can modify the chemical structure of this compound, leading to different derivatives.

Common reagents used in these reactions include carbonyl reagents, 1,3-dihalopropane, and reducing agents. The major products formed from these reactions are benzimidazolone derivatives and substituted nitrobenzene derivatives .

Scientific Research Applications

Domperidone has various scientific research applications, including:

Chemistry: Used as a model compound in the study of synthetic routes and reaction mechanisms.

Biology: Investigated for its effects on gastrointestinal motility and its role in dopamine receptor antagonism.

Medicine: Widely used in clinical trials for treating gastrointestinal disorders, nausea, and vomiting. It is also studied for its potential use in enhancing lactation in breastfeeding mothers.

Industry: Employed in the pharmaceutical industry for the production of antiemetic and prokinetic medications .

Comparison with Similar Compounds

Domperidone is often compared with other dopamine receptor antagonists such as metoclopramide. Unlike metoclopramide, this compound has a lower propensity to cross the blood-brain barrier, resulting in fewer central nervous system side effects. This makes this compound a preferred choice for patients who are sensitive to neurological side effects .

Similar compounds include:

Metoclopramide: Another dopamine receptor antagonist used for similar indications but with a higher risk of central nervous system side effects.

Cisapride: A prokinetic agent that also enhances gastrointestinal motility but has been associated with serious cardiac side effects.

This compound’s unique ability to selectively block peripheral dopamine receptors while minimizing central nervous system side effects distinguishes it from other similar compounds .

Biological Activity

Domperidone is an antiemetic agent primarily used to treat nausea and vomiting. It acts as a peripheral dopamine D2 receptor antagonist, which influences gastrointestinal motility and has been explored for various therapeutic applications beyond its conventional uses. This article delves into the biological activity of this compound, summarizing its mechanisms, pharmacological effects, and recent research findings.

This compound selectively blocks dopamine D2 and D3 receptors located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brain. By inhibiting these receptors, this compound increases gastric motility and accelerates gastric emptying, which helps alleviate symptoms of nausea and vomiting. Additionally, it stimulates prolactin release from the pituitary gland, which may have immunomodulatory effects .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Antiemetic Activity : Reduces nausea and vomiting.

- Gastrointestinal Motility : Enhances gastric emptying and intestinal transit.

- Prolactin Stimulation : Increases prolactin levels, potentially influencing immune responses.

Recent Research Findings

-

Antiviral Activity Against SARS-CoV-2 :

A recent clinical trial investigated the efficacy of this compound in reducing viral load in patients with mild-to-moderate COVID-19. The study found that while this compound exhibited in vitro antiviral activity against SARS-CoV-2, it did not significantly reduce viral load compared to placebo in clinical settings. Adverse events were reported in both groups, with no hospitalizations occurring . -

Antitumor Activity in Breast Cancer :

Research has shown that this compound exhibits cytotoxic effects on triple-negative breast cancer (TNBC) cell lines (BT-549 and CAL-51). The study concluded that this compound could be a potential therapeutic agent for TNBC due to its ability to induce apoptosis in cancer cells . -

Effects on Orthostatic Hypotension :

This compound has been evaluated for its effectiveness in managing orthostatic hypotension, particularly in Parkinson's disease patients. It was noted to help improve symptoms associated with this condition, although further studies are needed to establish its safety profile .

Case Study 1: this compound for COVID-19

A double-blind clinical trial conducted in Spain involved 173 outpatients with mild-to-moderate COVID-19 who received either 30 mg/day of this compound or a placebo for seven days. The primary endpoint was the reduction of viral load measured by RT-qPCR. While there was a statistically significant reduction in viral load at day 4 compared to baseline, the difference between treatment and placebo groups was not significant at later time points .

Case Study 2: this compound in Breast Cancer

In vitro studies on TNBC cells demonstrated that treatment with this compound resulted in significant cytotoxicity. The mechanism was linked to the induction of apoptosis via modulation of signaling pathways associated with cell survival and death .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiemetic | Reduces nausea and vomiting through D2 receptor antagonism |

| Gastrointestinal Motility | Enhances gastric emptying and intestinal transit |

| Prolactin Stimulation | Increases prolactin levels, potentially enhancing immune function |

| Antiviral | Exhibits in vitro activity against SARS-CoV-2; unclear clinical efficacy |

| Antitumor | Induces apoptosis in TNBC cells |

| Orthostatic Hypotension Management | Improves symptoms related to orthostatic hypotension |

Properties

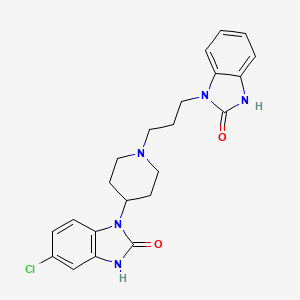

IUPAC Name |

6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWKSZFVQUSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83898-65-1 (maleate (1:1)), 99497-03-7 (maleate), 83898-65-1 (maleate salt/solvate) | |

| Record name | Domperidone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045116 | |

| Record name | Domperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50.4 [ug/mL] (The mean of the results at pH 7.4), 9.25e-02 g/L | |

| Record name | SID855562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Domperidone acts as a gastrointestinal emptying (delayed) adjunct and peristaltic stimulant. The gastroprokinetic properties of domperidone are related to its peripheral dopamine receptor blocking properties. Domperidone facilitates gastric emptying and decreases small bowel transit time by increasing esophageal and gastric peristalsis and by lowering esophageal sphincter pressure. Antiemetic: The antiemetic properties of domperidone are related to its dopamine receptor blocking activity at both the chemoreceptor trigger zone and at the gastric level. It has strong affinities for the D2 and D3 dopamine receptors, which are found in the chemoreceptor trigger zone, located just outside the blood brain barrier, which - among others - regulates nausea and vomiting | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57808-66-9 | |

| Record name | Domperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domperidone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | domperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | domperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Domperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Domperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5587267Z69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242.5 °C | |

| Record name | Domperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Domperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Domperidone?

A1: this compound acts as a dopamine D2 receptor antagonist, primarily in the periphery of the body. [] By blocking these receptors in the chemoreceptor trigger zone located outside the blood-brain barrier, this compound reduces the inhibitory effects of dopamine, thereby increasing gastrointestinal motility and decreasing nausea and vomiting. []

Q2: How does this compound affect prolactin levels?

A2: this compound's blockade of dopamine D2 receptors in the pituitary gland leads to increased prolactin secretion. [, ] This effect is exploited for its off-label use as a galactagogue to enhance breast milk production. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H24ClN5O2, and its molecular weight is 425.91 g/mol. []

Q4: What formulation strategies are used to improve this compound's stability, solubility, or bioavailability?

A4: While the provided papers do not delve into specific formulation strategies, they highlight the development of various this compound formulations, including tablets [, ], injections [], gels [], and fast-dissolving tablets. [] These formulations likely employ excipients and techniques to optimize this compound's stability, solubility, and bioavailability.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A5: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately one hour. [, ] It undergoes extensive first-pass metabolism, primarily by CYP3A4 enzymes in the liver and gut. [, ] this compound and its metabolites are excreted in both urine and feces. []

Q6: What in vitro and in vivo models have been used to study the efficacy of this compound?

A8: In vitro studies have investigated this compound's inhibitory effects on C2 toxin and PT toxin using cell-based assays. [] Animal models, such as those employing mice, have been used to investigate the compound's antiemetic properties and potential for microwave-facilitated drug delivery. [, ] Clinical trials have primarily focused on evaluating its efficacy in treating gastroparesis, nausea, and vomiting, and as a galactagogue for increasing breast milk production. [, , , , , , , , , ]

Q7: What are the known safety concerns associated with this compound use?

A9: this compound has been associated with an increased risk of cardiac events, including QT interval prolongation, ventricular arrhythmias, and sudden cardiac death, particularly at higher doses and in specific patient populations. [, ] Careful consideration of individual patient risk factors and monitoring for potential cardiac adverse effects are crucial.

Q8: Has microwave irradiation been explored as a potential strategy for targeted this compound delivery?

A10: Yes, research has explored using microwave irradiation to facilitate this compound's penetration across the blood-brain barrier in mice models. [] This approach aims to enhance its central effects while minimizing peripheral side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.